2,4-Dimethylbenzenesulfonic acid chemical properties
2,4-Dimethylbenzenesulfonic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylbenzenesulfonic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of 2,4-Dimethylbenzenesulfonic acid (DMBSA), a pivotal compound within the aromatic sulfonic acid family. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its synthesis, reactivity, and application. We will delve into its structural nuances, spectroscopic signatures, and its role as both a powerful catalyst and a strategic synthetic intermediate.
Core Chemical Identity and Physicochemical Profile
2,4-Dimethylbenzenesulfonic acid, also known by synonyms such as 2,4-xylenesulfonic acid or m-xylene-4-sulfonic acid, is an organic compound distinguished by a benzene ring substituted with two methyl groups at the 2 and 4 positions and a sulfonic acid functional group (-SO₃H).[1] This specific arrangement of functional groups dictates its unique chemical behavior and wide-ranging applications.[1]
The sulfonic acid group, being highly polar, imparts significant water solubility to the otherwise hydrophobic xylene backbone.[2][3] Its strong electron-withdrawing nature is also responsible for the compound's pronounced acidity.
Table 1: Key Physicochemical Properties of 2,4-Dimethylbenzenesulfonic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃S | [1][2][4] |
| Molecular Weight | 186.23 g/mol | [1][2][4] |
| CAS Number | 88-61-9 | [1][4] |
| Appearance | White to off-white crystalline powder | [3][5][6] |
| Melting Point | 58-64 °C | [5][7] |
| Boiling Point | ~290.72 °C (Estimated) | [5] |
| Density | ~1.33 g/cm³ (Estimated) | [2][5] |
| pKa | -0.36 ± 0.50 (Predicted) | [2][5] |
| Solubility | High solubility in water; soluble in various organic solvents. | [2][3] |
Synthesis and Reaction Mechanisms
The principal industrial and laboratory synthesis of DMBSA is achieved through the electrophilic aromatic substitution of m-xylene. The choice of sulfonating agent and reaction conditions is critical to achieving high yield and purity.
Mechanism: Electrophilic Sulfonation of m-Xylene
The reaction proceeds by attacking the electron-rich aromatic ring of m-xylene with an electrophilic sulfur species. The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated in situ from concentrated or fuming sulfuric acid (oleum).[8][9] The two methyl groups are activating and ortho-, para-directing. Sulfonation occurs predominantly at the 4-position, which is para to one methyl group and ortho to the other, and is the most sterically accessible and electronically favorable site.
Caption: Electrophilic sulfonation of m-xylene to form DMBSA.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a standard procedure for synthesizing DMBSA from m-xylene using concentrated sulfuric acid.
Materials:
-
m-Xylene (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride (Saturated Solution)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add 50 mL of concentrated sulfuric acid.
-
Addition of Xylene: Cool the flask in an ice bath. Slowly, and with continuous stirring, add 25 mL of m-xylene dropwise over 30 minutes, ensuring the temperature does not exceed 30°C. Causality Note: This slow, cooled addition prevents uncontrolled exotherms and minimizes side reactions like polysulfonation.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture to 75-85°C using a heating mantle. Maintain this temperature with stirring for 2-3 hours.[1] Causality Note: Heating is required to overcome the activation energy for the sulfonation of the moderately activated ring.
-
Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous solution into a beaker containing 200 mL of a stirred, saturated sodium chloride solution over an ice bath.
-
Isolation: The product, 2,4-dimethylbenzenesulfonic acid, will precipitate out of the aqueous solution. Causality Note: DMBSA is soluble in water but "salts out" in a concentrated salt solution due to the common ion effect and changes in solvent polarity.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with small portions of cold, saturated NaCl solution to remove residual sulfuric acid. The product can be further purified by recrystallization from a minimal amount of hot water.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.
Core Reactivity and Mechanistic Pathways
The reactivity of DMBSA is dominated by its strong acidity and the reversible nature of its formation.
Acidity and Catalytic Activity
With a predicted pKa of approximately -0.36, DMBSA is a strong organic acid, comparable to mineral acids.[2][5] This is due to the powerful electron-withdrawing effect of the sulfonyl group, which extensively delocalizes the negative charge of the conjugate base (sulfonate anion) through resonance. This property makes it an excellent and highly effective Brønsted-Lowry acid catalyst in a multitude of organic reactions, including esterifications and alkylations, where it serves as a proton source.[1][2][3]
Reversibility: The Desulfonation Reaction
Unlike most electrophilic aromatic substitutions, sulfonation is reversible.[8] Heating an arylsulfonic acid in dilute aqueous acid (e.g., dilute H₂SO₄) or with steam shifts the equilibrium back towards the starting arene and sulfuric acid.[9][10][11]
This reversibility is a cornerstone of its utility in complex organic synthesis, where the sulfonic acid group can be installed as a temporary "blocking" or "directing" group.
Caption: Reversible desulfonation of DMBSA in dilute acid.
Application as a Removable Directing Group
The ability to add and remove the sulfonate group allows for precise control over regioselectivity in multi-step syntheses. A more reactive position can be temporarily blocked by sulfonation, forcing a subsequent electrophilic substitution to occur at a different, less reactive site. The blocking group is then removed via desulfonation to yield the desired isomer.
Caption: Synthetic strategy using a sulfonate blocking group.
Spectroscopic and Analytical Characterization
Unambiguous identification of 2,4-Dimethylbenzenesulfonic acid requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive structural confirmation. The proton spectrum is particularly informative, showing distinct signals for the aromatic and methyl protons.[2]
Table 2: Representative ¹H NMR Spectral Data
| Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) | Source |
| D₂O | 7.08 - 7.82 (m, 3H) | 2.60 (s, 3H), 2.31 (s, 3H) | [2][12] |
| DMSO-d₆ | 6.95 - 7.64 (m, 3H) | 2.50 (s, 3H), 2.25 (s, 3H) | [12] |
Note: The acidic proton of the -SO₃H group is often not observed or appears as a very broad signal, especially in protic solvents.
The ¹³C NMR spectrum shows the expected signals for the eight distinct carbon atoms, with aromatic carbons appearing in the 125-150 ppm range and the aliphatic methyl carbons resonating around 15-30 ppm.[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
-
Molecular Ion: The molecular ion peak (M⁺) is observed at m/z 186.[2][4]
-
Key Fragmentation: A characteristic and often prominent fragmentation pathway is the loss of sulfur dioxide (SO₂, 64 Da), resulting in a fragment ion at m/z 121.[2]
-
Electrospray Ionization (ESI): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is readily formed and observed at m/z 185, reflecting the compound's acidic nature.[2][4]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Characteristics | Source(s) |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 3600 | Strong, very broad (H-bonding) | [2] |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1440 | Strong | [1] |
| Sulfonyl (S=O) | Symmetric Stretch | 1150 - 1180 | Strong | [1] |
| Sulfur-Oxygen (S-O) | Stretch | 890 - 930 | Medium-Strong | [1] |
| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak | [1] |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, multiple bands | [1] |
Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides a reliable means for assessing the purity of DMBSA.
System & Conditions:
-
Column: C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid or Formic Acid.[13] Causality Note: The acid is added to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of DMBSA in the mobile phase. Dilute as necessary to fall within the linear range of the detector.
-
Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Analysis: Record the chromatogram. The purity of the sample can be determined by the relative area of the main peak corresponding to DMBSA.
Safety, Handling, and Storage
As a strong acid, 2,4-Dimethylbenzenesulfonic acid requires careful handling to ensure laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation.[4][14][15] In its concentrated or anhydrous form, it can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling.[14]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
2,4-Dimethylbenzenesulfonic acid is a compound of significant utility, whose properties are a direct consequence of its molecular architecture. Its strong acidity makes it a valuable catalyst, while the reversible nature of its formation provides a sophisticated tool for strategic organic synthesis. A thorough understanding of its physicochemical properties, reactivity, and analytical signatures, as outlined in this guide, is essential for its effective and safe application in research and development.
References
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